2-叔丁基-7-氟-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

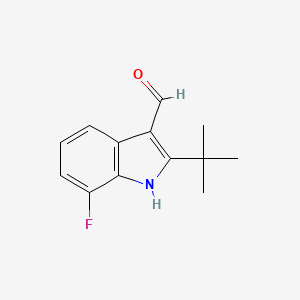

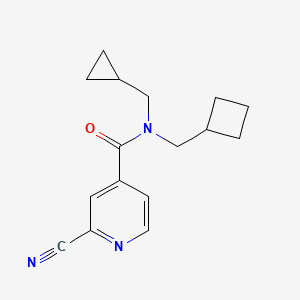

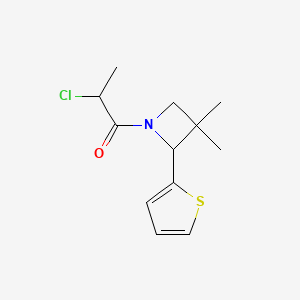

“2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde” is a type of indole compound . It has a molecular formula of C13H14FNO and an average mass of 219.255 Da . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of indole derivatives, such as “2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde”, has been a topic of interest in recent years . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids . They are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis

The molecular structure of “2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde” consists of a tert-butyl group and a fluoro group attached to an indole ring, with a carbaldehyde group at the 3-position of the indole .Chemical Reactions Analysis

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in such inherently sustainable multicomponent reactions .科学研究应用

不对称胺合成

N-叔丁基磺酰亚胺作为不对称胺合成的多功能中间体,利用叔丁基作为活化剂和手性导向基团。这种方法促进了各种对映体富集胺的合成,突出了叔丁基取代化合物在不对称合成中的效用 (Ellman, Owens, & Tang, 2002)。

氟化化学

对叔丁基取代的苯基硫三氟化物(包括 4-叔丁基-2,6-二甲苯基硫三氟化物)的研究揭示了它们作为氟化剂的有效性。这些化合物表现出很高的热稳定性和抗水解性,使其适用于各种氟化反应,包括在分子中引入氟原子用于药物发现和其他应用 (Umemoto, Singh, Xu, & Saito, 2010)。

钯催化的分子内环化

钯催化的炔烃分子内环化,包括衍生自吲哚甲醛的叔丁基亚胺,已被证明可以有效生成伽马咔啉衍生物。这种方法利用了叔丁基取代的吲哚甲醛的结构特征来合成复杂杂环结构,突出了叔丁基基团在促进环化反应中的重要性 (Zhang & Larock, 2003)。

有机光电应用

叔丁基取代的芘衍生物(包括叔丁基-1,3-二甲基芘甲醛)已因其在有机光电应用中的潜力而受到研究。叔丁基基团对光物理性质和电化学特性的结构影响突出了这些化合物在有机发光二极管 (OLED) 开发和研究炔基功能化芘衍生物的荧光结构-性质关系中的潜力 (Hu, Feng, Seto, Iwanaga, Era, Matsumoto, Tanaka, & Yamato, 2013)。

未来方向

The future directions for “2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde” could involve further exploration of its synthesis methods, its potential biological activities, and its role in multicomponent reactions . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

属性

IUPAC Name |

2-tert-butyl-7-fluoro-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-13(2,3)12-9(7-16)8-5-4-6-10(14)11(8)15-12/h4-7,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULVSIXUFWLHHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=C(N1)C(=CC=C2)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B2674826.png)

![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2674837.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B2674844.png)

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)